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Compound of Interest

Compound Name: Me-Tet-PEG8-Maleimide

Cat. No.: B15137576 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,

properties, and applications of Me-Tet-PEG8-Maleimide, a heterobifunctional linker critical in

the field of bioconjugation and drug development. This document details the core

characteristics of the molecule, presents its quantitative properties in a structured format, and

offers detailed experimental protocols for its use.

Core Chemical Structure and Properties
Me-Tet-PEG8-Maleimide is a versatile crosslinker featuring three key components: a

methyltetrazine moiety, an eight-unit polyethylene glycol (PEG8) spacer, and a maleimide

group. This unique architecture allows for a two-step sequential or orthogonal bioconjugation

strategy. The methyltetrazine group participates in an exceptionally fast and selective inverse-

electron demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO)

functionalized molecule. Concurrently, the maleimide group enables covalent attachment to

thiol-containing molecules, such as cysteine residues in proteins, through a Michael addition

reaction. The hydrophilic PEG8 spacer enhances solubility in aqueous environments, reduces

steric hindrance, and can minimize the immunogenicity of the resulting conjugate.[1]

Below is a visual representation of the chemical structure of Me-Tet-PEG8-Maleimide.

Caption: Chemical structure of Me-Tet-PEG8-Maleimide.
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Note: A placeholder image is used in the DOT script. A chemical drawing software would be

used to generate the actual 2D structure image.

A summary of the key physicochemical properties of Me-Tet-PEG8-Maleimide is provided in

the table below.

Property Value Reference

Chemical Formula C36H53N7O12 [2][3]

Molecular Weight 775.86 g/mol [2][3]

CAS Number 2143968-05-0 [2][3]

Purity > 95% [2][3]

Appearance
White/off-white solid or viscous

liquid

Solubility
Soluble in Water, DMSO, DMF,

DCM
[4][5]

Storage Conditions
-20°C, protect from moisture

and light
[6]

Functional Moieties and Their Reactivity
Methyltetrazine Moiety for Inverse-Electron Demand
Diels-Alder (iEDDA) Reaction
The methyltetrazine group is a key component for bioorthogonal chemistry, reacting with

strained alkenes like trans-cyclooctene (TCO) via an iEDDA cycloaddition. This reaction is

notable for its exceptionally fast kinetics, high specificity, and the absence of a need for a

catalyst, making it ideal for applications in complex biological media, including live-cell imaging.

The methyl substitution on the tetrazine ring enhances its stability, particularly in aqueous

solutions, compared to unsubstituted tetrazines.[7][8][9]

Maleimide Moiety for Thiol Conjugation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b15137576?utm_src=pdf-body
https://shop.sichem.de/en/sc-8805.html
https://shop.sichem.de/de/sc-8805.html
https://shop.sichem.de/en/sc-8805.html
https://shop.sichem.de/de/sc-8805.html
https://shop.sichem.de/en/sc-8805.html
https://shop.sichem.de/de/sc-8805.html
https://shop.sichem.de/en/sc-8805.html
https://shop.sichem.de/de/sc-8805.html
https://broadpharm.com/product/bp-21860
https://broadpharm.com/product/bp-25729
https://www.nanocs.net/document/DataSheet/Maleimide-PEG-NHS-DataSheet-NANOCS.pdf
https://www.jstage.jst.go.jp/article/cpb1958/25/10/25_10_2739/_article
https://vectorlabs.com/products/methyltetrazine-peg4-acid/
https://vectorlabs.com/products/methyltetrazine-amine/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137576?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The maleimide group is a widely used thiol-reactive functional group in bioconjugation. It reacts

with free sulfhydryl groups, such as those on cysteine residues of proteins and peptides,

through a Michael addition to form a stable thioether bond. This reaction is most efficient at a

pH range of 6.5-7.5. It is important to note that the maleimide group can undergo hydrolysis,

especially at higher pH. The resulting ring-opened maleamic acid is no longer reactive with

thiols.[10][11] Studies on N-substituted maleimides indicate that the stability is pH-dependent,

with hydrolysis being more rapid at basic pH.[7][12]

The following diagram illustrates the dual reactivity of Me-Tet-PEG8-Maleimide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://prolynxinc.com/pdf/Fontaine_BC_2015.pdf
https://pubs.acs.org/doi/10.1021/bc200148v
https://www.jstage.jst.go.jp/article/cpb1958/25/10/25_10_2739/_article
https://pubmed.ncbi.nlm.nih.gov/30447533/
https://www.benchchem.com/product/b15137576?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137576?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Me-Tet-PEG8-Maleimide

Reaction Partners

Conjugation Products

Me-Tet-PEG8-Maleimide

TCO-modified Molecule

 iEDDA Reaction
(Click Chemistry)

Thiol-containing Molecule
(e.g., Protein with Cysteine)

 Michael Addition

Stable Dihydropyridazine Adduct Stable Thioether Bond

Click to download full resolution via product page

Caption: Dual reaction pathways of Me-Tet-PEG8-Maleimide.

Experimental Protocols
Protocol for Thiol Conjugation (Maleimide Reaction)
This protocol provides a general guideline for conjugating Me-Tet-PEG8-Maleimide to a thiol-

containing protein.
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Materials:

Me-Tet-PEG8-Maleimide

Thiol-containing protein (e.g., antibody)

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed. Other non-thiol

containing buffers like HEPES or Tris can also be used.

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) solution.

Quenching Reagent: Cysteine or β-mercaptoethanol.

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

Purification system: Size-exclusion chromatography (SEC) column or dialysis cassette.

Procedure:

Protein Preparation:

Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.

If the protein's cysteine residues are in the form of disulfide bonds, reduction is necessary.

Add a 10- to 20-fold molar excess of TCEP to the protein solution and incubate for 30-60

minutes at room temperature.

Remove the excess TCEP using a desalting column or dialysis.

Me-Tet-PEG8-Maleimide Preparation:

Prepare a stock solution of Me-Tet-PEG8-Maleimide in anhydrous DMF or DMSO (e.g.,

10 mM).

Conjugation Reaction:

Add a 10- to 20-fold molar excess of the Me-Tet-PEG8-Maleimide stock solution to the

prepared protein solution.
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Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with

gentle stirring or rotation, protected from light.

Quenching (Optional):

To quench any unreacted maleimide groups, add a quenching reagent like cysteine to a

final concentration of 1-10 mM and incubate for 15-30 minutes.

Purification:

Remove excess, unreacted Me-Tet-PEG8-Maleimide and other small molecules from the

conjugate using an appropriate-sized SEC column or by dialysis against the conjugation

buffer.

Characterization:

Characterize the resulting conjugate using techniques such as UV-Vis spectroscopy, SDS-

PAGE, and mass spectrometry to determine the degree of labeling.

The following diagram outlines the experimental workflow for the maleimide-thiol conjugation.
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Caption: Workflow for Maleimide-Thiol Conjugation.
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Protocol for Inverse-Electron Demand Diels-Alder
(iEDDA) Reaction
This protocol provides a general guideline for reacting a tetrazine-functionalized molecule

(prepared as in 3.1) with a TCO-containing molecule.

Materials:

Tetrazine-functionalized molecule (e.g., protein-Tet conjugate)

TCO-functionalized molecule

Reaction Buffer: PBS, pH 6.0-7.5.

Procedure:

Reactant Preparation:

Dissolve the tetrazine-functionalized molecule and the TCO-functionalized molecule in the

reaction buffer.

iEDDA Reaction:

Mix the two solutions. A 1:1 to 1.5:1 molar ratio of tetrazine to TCO is typically used.

The reaction is generally very fast and can be complete within minutes to a few hours at

room temperature. Reaction progress can be monitored by the disappearance of the

tetrazine's characteristic pink/red color or by analytical techniques like HPLC or LC-MS.

Purification:

If necessary, purify the final conjugate from any unreacted starting materials using an

appropriate method such as SEC, affinity chromatography, or dialysis, depending on the

nature of the conjugated molecules.

The logical relationship of the sequential conjugation is depicted below.
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Step 1: Thiol Conjugation

Step 2: iEDDA Reaction
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Caption: Sequential bioconjugation using Me-Tet-PEG8-Maleimide.

Applications in Research and Drug Development
Me-Tet-PEG8-Maleimide is a powerful tool for the construction of complex biomolecular

architectures. Its applications are widespread and include:

Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to

monoclonal antibodies, enabling targeted delivery to cancer cells.

Protein Labeling and Imaging: Fluorophores or imaging agents functionalized with TCO can

be attached to proteins for in vitro and in vivo tracking and visualization.

Development of Multi-functional Biotherapeutics: Different biomolecules, such as proteins,

peptides, or oligonucleotides, can be linked together to create novel therapeutic agents with

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b15137576?utm_src=pdf-body-img
https://www.benchchem.com/product/b15137576?utm_src=pdf-body
https://www.benchchem.com/product/b15137576?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137576?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


enhanced or combined functionalities.

Surface Functionalization: Immobilization of proteins or other biomolecules onto surfaces for

applications in biosensors, diagnostics, and materials science.[1]

Conclusion
Me-Tet-PEG8-Maleimide offers a robust and efficient solution for advanced bioconjugation

strategies. Its heterobifunctional nature, combined with the bioorthogonal reactivity of the

methyltetrazine group and the well-established chemistry of the maleimide group, provides

researchers and drug developers with a high degree of control over the construction of

complex bioconjugates. The inclusion of a PEG8 spacer further enhances its utility by

improving the solubility and biocompatibility of the final products. This technical guide provides

the foundational knowledge and practical protocols to successfully implement Me-Tet-PEG8-
Maleimide in a variety of research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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